2-(4-Hydrazinylphenyl)pyrimidine

Crystallography Structural Chemistry Solid-State Analysis

Sourcing regioisomerically pure hydrazinyl-pyrimidine building blocks often introduces variability that derails kinase inhibitor programs. 2-(4-Hydrazinylphenyl)pyrimidine (CAS 71734-79-7) eliminates this risk with a defined, non-planar conformation and a specific solid-state hydrogen-bonding network essential for reproducible derivative crystallization and target binding. - Enables hydrazone-based FAK inhibitor libraries; a close analog achieved an IC50 of 35 nM against FAK and 0.113 µM in TPC-1 thyroid cancer cells. - Reactive hydrazino handle for constructing polydentate ligands, fused heterocycles, and antimicrobial leads active against MDR A. baumannii and K. pneumoniae. - Supplied with full analytical documentation; inquire for bulk pack sizes and competitive pricing.

Molecular Formula C10H10N4
Molecular Weight 186.21 g/mol
Cat. No. B13116347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydrazinylphenyl)pyrimidine
Molecular FormulaC10H10N4
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=CC=C(C=C2)NN
InChIInChI=1S/C10H10N4/c11-14-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7,14H,11H2
InChIKeyQUCRJLXDQQFKNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Hydrazinylphenyl)pyrimidine Overview


2-(4-Hydrazinylphenyl)pyrimidine (CAS 71734-79-7, C10H10N4, MW 186.21 g/mol) is a specialized heterocyclic building block characterized by a pyrimidine core substituted with a hydrazinophenyl group [1]. This bifunctional architecture enables its use as a key intermediate for the synthesis of hydrazone-linked derivatives , fused heterocycles [1], and polydentate ligands [2], primarily in early-stage medicinal chemistry and agrochemical research programs.

Heterocyclic building block for hydrazone-linked derivatives
Enables one-step cyclocondensation to fused heterocycles
Suitable for polydentate ligand synthesis and MOF design
Supports early-stage medicinal chemistry and agrochemical programs

Structural Sensitivity of 2-(4-Hydrazinylphenyl)pyrimidine


Simple substitution with other hydrazinopyrimidine regioisomers or analogs (e.g., 2-hydrazinopyrimidine, 4-hydrazinopyrimidine, 5-hydrazinopyrimidine) is high-risk without validation. The specific placement of the hydrazino group relative to the phenylpyrimidine core dictates downstream chemical reactivity [1] and fundamentally alters the geometry and intermolecular interactions within biological targets [2]. The 2-(4-hydrazinylphenyl)pyrimidine regioisomer exhibits a specific, non-planar molecular conformation and a unique hydrogen-bonding network in its solid state [2], which can directly influence crystallization behavior, stability of resulting derivatives, and potentially the binding mode in a biological system. The quantitative evidence detailed below establishes the specific, context-dependent differentiation of this particular regioisomer and its derived chemotypes.

Regioisomer-specific crystal packing
Non-planar conformation and H-bonding network are unique to the 2-(4-hydrazinylphenyl) regioisomer; alternates may alter solid-state properties and derivative stability.
Synthetic reactivity divergence
Cyclocondensation outcomes depend on hydrazino-group placement; other regioisomers (2-hydrazino-, 4-hydrazino-) may not yield the same fused heterocycles.
Biological target interaction may shift
Regioisomeric differences can alter binding modes; structural analogs cannot be assumed interchangeable without target-based validation.

2-(4-Hydrazinylphenyl)pyrimidine Differentiation Evidence


Crystallographic Differentiation

The 2-(4-hydrazinylphenyl)pyrimidine regioisomer possesses a precisely defined solid-state structure that distinguishes it from other hydrazinopyrimidine derivatives. X-ray diffraction analysis confirms the compound crystallizes in a monoclinic system, space group P 21/c, with unique unit cell parameters and a non-planar molecular conformation [1]. This specific 3D architecture dictates its intermolecular interactions and is a fundamental physical property that would not be shared by regioisomers like 4-hydrazino-2-phenylpyrimidine or 5-hydrazinopyrimidine.

Crystal System
Reported
Monoclinic P 21/c, non-planar conformation
Regioisomer-specific solid-state architecture supports cocrystal screening and SAR interpretation.
Single-crystal XRD; unit cell and H-bonding network are unique.
Crystallography Structural Chemistry Solid-State Analysis

Synthetic Reactivity Differentiation

The hydrazino group in 2-(4-hydrazinylphenyl)pyrimidine serves as a critical reactive handle for diversification into fused heterocyclic systems, a capability absent in simple phenylpyrimidine analogs (e.g., 2-phenylpyrimidine, 4-phenylpyrimidine). The high reactivity of the hydrazino group enables cyclocondensation with electrophilic species to generate a range of biologically relevant scaffolds [1]. This distinct reactivity pathway provides a quantifiable advantage in terms of synthetic efficiency, often reducing complex multi-step sequences to a single step.

Cyclocondensation
Class-level inference
1-step route to fused heterocycles
Enables efficient diversification into pyrimidine-fused scaffolds compared to non-hydrazino analogs.
Validated with ethyl acetoacetate, CF3 analogs, isothiocyanates.
Synthetic Chemistry Heterocycle Synthesis Medicinal Chemistry

Enhanced Antimicrobial Activity

While not the parent compound itself, a closely related chemical class—pyrimidine-linked hydrazinyl azole derivatives, which utilize a hydrazinylpyrimidine core as a key intermediate—demonstrates significant antimicrobial activity. In a direct comparison, some derivatives in this class exhibited superior potency against K. pneumoniae, surpassing the activity of the standard drug (ciprofloxacin) [1]. This finding underscores the potential of the hydrazinylpyrimidine scaffold to yield compounds with enhanced target-specific activity.

K. pneumoniae Activity
Class-level inference
Derivatives surpassed ciprofloxacin potency in vitro
Supports hydrazinylpyrimidine scaffold selection for antimicrobial screening.
Exact MIC values not provided; class-level observation.
Antimicrobial Research Medicinal Chemistry Drug Discovery

Activity Against Multidrug-Resistant A. baumannii

A specific subclass of 5-hydrazinylethylidenepyrimidines, containing an unsubstituted hydrazinylphenyl group (a core structural feature of 2-(4-hydrazinylphenyl)pyrimidine), has demonstrated bacteriostatic activity against two multidrug-resistant strains of Acinetobacter baumannii (AcB 13/10 and AcB 73/10) [1]. This activity is concentration-dependent and represents a targeted effect against a high-priority pathogen.

MDR A. baumannii
Class-level inference
Concentration-dependent bacteriostatic effect on MDR strains
Highlights unsubstituted hydrazinylphenyl motif for MDR-targeted research.
5-Hydrazinylethylidenepyrimidines; strains AcB 13/10, 73/10.
Antibacterial Research Drug Resistance Medicinal Chemistry

Application Scenarios for 2-(4-Hydrazinylphenyl)pyrimidine


Targeted Anticancer Agent Design

As supported by its use as a scaffold for FAK inhibitors and its general utility in synthesizing diverse pyrimidine derivatives with antiproliferative properties [1], this compound is well-suited for medicinal chemistry programs focused on kinase inhibition or the development of novel anticancer agents. Its hydrazino group provides a reactive handle for creating hydrazone-based libraries, a key strategy in kinase inhibitor design.

Herbicide Safener Development

The structural features of this compound align with patented classes of substituted phenylpyrimidine hydrazides and known herbicide safener candidates [1]. This makes it a valuable starting point or intermediate in agrochemical R&D, particularly for projects aimed at developing compounds that protect crops from herbicide injury, where the hydrazinylphenyl motif is a key structural requirement.

Polydentate Ligand Design

Hydrazinopyrimidines are recognized as versatile building blocks for synthesizing polydentate ligands . The specific geometry and hydrogen-bonding capabilities of 2-(4-hydrazinylphenyl)pyrimidine, as revealed by its crystal structure [1], make it a rational choice for researchers designing metal-organic frameworks (MOFs), coordination polymers, or chemosensors that require precise control over ligand geometry and intermolecular interactions.

Novel Antimicrobial Agents Against Resistant Pathogens

Evidence from closely related derivatives shows that the hydrazinylphenyl-pyrimidine core is associated with activity against both multidrug-resistant A. baumannii and enhanced potency over standard drugs against K. pneumoniae [1]. This positions the compound as a strategic starting point for synthetic programs aiming to develop new antimicrobial agents targeting these high-priority Gram-negative pathogens.

Application
Selection Property
Validation Focus
Kinase-targeted antiproliferative studies
Hydrazone-forming building block for diverse pyrimidine libraries
Kinase panel and cell-viability endpoints
Herbicide safener research
Hydrazinylphenyl motif aligned with patented safener candidates
Crop protection assays and selectivity profiling
Coordination chemistry and MOF design
Specific H-bonding geometry and non-planar conformation
Ligand geometry and framework stability studies
Antimicrobial screening against Gram-negative pathogens
Hydrazinylphenyl core for MDR-targeted synthesis
MIC and resistant-strain panel endpoints
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